An In-depth Technical Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione and Its Analogs: Properties and Research Applications
An In-depth Technical Guide to 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione and Its Analogs: Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from structurally related analogs, including monofluorinated and trifluoromethylated derivatives, to infer its chemical behavior and potential utility. The core focus is on the cyclohexane-1,3-dione scaffold, a versatile building block in medicinal chemistry, and the influence of the 3,5-difluorophenyl substituent on its physicochemical and biological properties. This document serves as a foundational resource for researchers interested in exploring this class of compounds for drug discovery and development.
Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold
Cyclohexane-1,3-dione and its derivatives are a pivotal class of compounds in organic synthesis and medicinal chemistry. Their unique structural and electronic properties make them valuable intermediates for the synthesis of a wide array of biologically active molecules.[1][2] The dicarbonyl functionality allows for a rich chemistry, including keto-enol tautomerism, which plays a crucial role in their reactivity and biological interactions.[3][4] These compounds have been investigated for a range of therapeutic applications, including their use as anti-inflammatory agents, herbicides, and as scaffolds for anticancer drugs.[1][2][5][6] Specifically, derivatives of cyclohexane-1,3-dione have shown potential as tyrosine kinase inhibitors, highlighting their relevance in oncology research.[6][7]
The introduction of a substituted phenyl ring at the 5-position significantly influences the molecule's properties. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3,5-difluoro substitution pattern on the phenyl ring is expected to further modulate these properties through electronic and steric effects.
Physicochemical Properties: An Extrapolated Profile
Molecular Structure and Conformation
The core structure consists of a cyclohexane-1,3-dione ring with a 3,5-difluorophenyl group attached at the 5-position. The cyclohexane ring typically adopts a chair conformation to minimize steric strain.[3]
Table 1: Comparison of Molecular Formulas and Weights of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-(3-Fluorophenyl)cyclohexane-1,3-dione | 762243-25-4 | C₁₂H₁₁FO₂ | 206.21[3] |
| 5-(4-Fluorophenyl)cyclohexane-1,3-dione | 55579-72-1 | C₁₂H₁₁FO₂ | 206.21[8] |
| 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | N/A | C₁₃H₁₁F₃O₂ | 256.22[9] |
| 5-(3-(Difluoromethyl)phenyl)cyclohexane-1,3-dione | 1549731-06-7 | C₁₃H₁₂F₂O₂ | N/A |
| 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione (Predicted) | N/A | C₁₂H₁₀F₂O₂ | 224.20 |
Keto-Enol Tautomerism
A key characteristic of β-dicarbonyl compounds like cyclohexane-1,3-dione is their existence as an equilibrium mixture of keto and enol tautomers.[3][4] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium is influenced by factors such as solvent polarity and temperature.[3] For 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione, the presence of the electron-withdrawing difluorophenyl group may influence the position of this equilibrium.
Caption: A potential synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-(3,5-Difluorophenyl)acrylate
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To a solution of 3,5-difluorobenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and acidify with HCl to precipitate the acrylic acid derivative.
-
Filter and dry the solid.
-
Esterify the resulting acid with ethanol in the presence of a catalytic amount of sulfuric acid.
Step 2: Synthesis of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione
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To a solution of sodium ethoxide in ethanol, add a mixture of ethyl 3-(3,5-difluorophenyl)acrylate and acetone.
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Stir the mixture at room temperature, allowing the Michael addition to proceed.
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Heat the reaction mixture to reflux to facilitate the intramolecular Claisen condensation.
-
After completion, cool the mixture and neutralize with acid.
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Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The cyclohexane-1,3-dione scaffold is a known pharmacophore in various therapeutic areas. The introduction of the 3,5-difluorophenyl group can enhance its drug-like properties.
Anticancer Activity
Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including non-small-cell lung cancer. [5]The mechanism of action is often associated with the inhibition of receptor tyrosine kinases. [6]The 3,5-difluoro substitution pattern can improve the binding affinity and selectivity for specific kinase targets.
Antimicrobial and Other Biological Activities
Cyclohexane-1,3-dione derivatives have also been explored for their antimicrobial properties. [10]Furthermore, some analogs have been investigated as potential anticonvulsant agents. [3][11]The electronic properties of the difluorophenyl group could modulate these activities.
Conclusion
5-(3,5-Difluorophenyl)cyclohexane-1,3-dione represents a promising, yet underexplored, molecule for chemical and biological research. By leveraging the known chemistry of the cyclohexane-1,3-dione core and the well-established benefits of fluorine substitution in medicinal chemistry, this compound serves as an attractive candidate for the development of novel therapeutic agents. This guide provides a foundational understanding based on the properties of its close analogs, paving the way for future experimental investigation into its synthesis, characterization, and biological evaluation.
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(Image: 2D structure of 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione)
